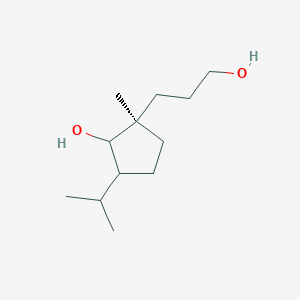
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: is an organic compound with a complex structure, featuring a cyclopentane ring substituted with hydroxypropyl, methyl, and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The hydroxypropyl, methyl, and propan-2-yl groups are introduced through various substitution reactions. For example, the hydroxypropyl group can be added via a nucleophilic substitution reaction using a suitable alkyl halide and a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(2R)-2-(3-Hydroxypropyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-ol: can be compared with other cyclopentane derivatives, such as:
(2R)-2-(3-Hydroxypropyl)-2-methylcyclopentan-1-ol: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
(2R)-2-Methyl-5-(propan-2-yl)cyclopentan-1-ol: Lacks the hydroxypropyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918813-62-4 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(2R)-2-(3-hydroxypropyl)-2-methyl-5-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)10-5-7-12(3,11(10)14)6-4-8-13/h9-11,13-14H,4-8H2,1-3H3/t10?,11?,12-/m0/s1 |
Clave InChI |
OIGVKJPJPQBUFY-MCIGGMRASA-N |
SMILES isomérico |
CC(C)C1CC[C@](C1O)(C)CCCO |
SMILES canónico |
CC(C)C1CCC(C1O)(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



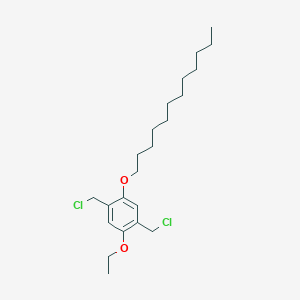
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)
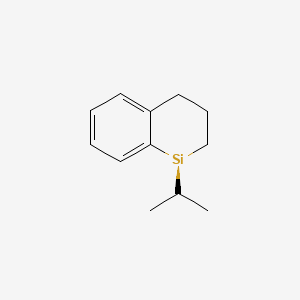
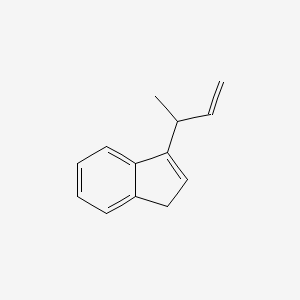
![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
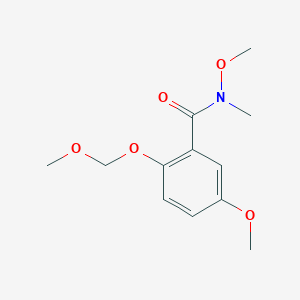
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
